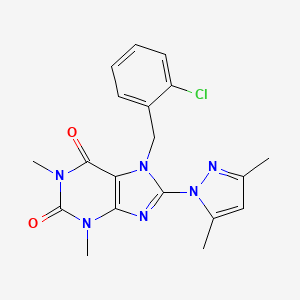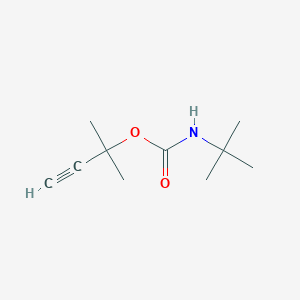![molecular formula C17H17N3OS B2531704 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 836691-45-3](/img/structure/B2531704.png)
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical entity that likely exhibits a complex molecular structure due to the presence of multiple heterocyclic components, such as the benzo[d]imidazole and thiophene rings, as well as a piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, has been reported using a versatile method involving the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur to form C-N bonds . This method could potentially be adapted for the synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone by substituting the appropriate starting materials, such as a thiophene-containing aldehyde and a piperidine derivative.
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(4-(1H-imidazol-1-yl)phenyl)methanone, has been characterized using techniques like IR, elemental analysis, and single crystal X-ray diffraction . These techniques could also be applied to determine the molecular structure of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone, providing insights into its geometry and electronic configuration.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of the compound , the synthesis and structural characterization of related compounds suggest that (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone could participate in reactions typical of heterocyclic and carbonyl-containing compounds. These might include nucleophilic addition reactions at the carbonyl group or electrophilic aromatic substitution on the heterocyclic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone can be inferred from related compounds. For instance, the solubility, melting point, and stability could be similar to those of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and bis(4-(1H-imidazol-1-yl)phenyl)methanone, which are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents . The compound's reactivity could also be influenced by the presence of the benzo[d]imidazole and thiophene rings, as well as the piperidine and carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : The exploration of novel bioactive heterocycles, such as the title compound and related derivatives, often involves sophisticated synthesis techniques. For instance, the preparation of certain heterocycle compounds from precursors like benzo[d]isoxazole has been studied for their potential antiproliferative activity. Such syntheses are characterized using methods like IR, NMR, and LC-MS spectra, followed by X-ray diffraction studies to confirm the structure (S. Benaka Prasad et al., 2018).
Structural Exploration : The molecular structure of synthesized compounds is a crucial aspect of research, with attention to conformational stability and intermolecular interactions. Techniques like Hirshfeld surface analysis are employed to analyze such interactions in the solid state, providing insights into the stability and reactivity of the molecules (S. Benaka Prasad et al., 2018).
Potential Biological Activities
Anticancer Activity : Research into the synthesis and evaluation of novel thiophene containing derivatives reveals potential anticancer activities. Compounds synthesized from thiophene and investigated for their effect on various human cancer cells, such as MCF7 and HeLa cells, exhibit promising growth inhibitory effects. This suggests a potential for further development in cancer therapy (Nazan Inceler et al., 2013).
Antimicrobial and Antioxidant Properties : New derivatives synthesized from the base compound or its analogs have been explored for antimicrobial and antioxidant activities. These studies are crucial for identifying potential new treatments for infections and diseases caused by oxidative stress (F. Bassyouni et al., 2012).
Zukünftige Richtungen
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future research directions could involve exploring these pharmacological activities in more detail and developing new therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(15-6-3-11-22-15)20-9-7-12(8-10-20)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOREZOOBYLEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)


![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)


![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)